liver protein p47
CAS No.: 147605-28-5
Cat. No.: VC0233576
Molecular Formula: C8H8BrFMg
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147605-28-5 |
---|---|
Molecular Formula | C8H8BrFMg |
Molecular Weight | 0 |
Introduction
Molecular Structure and Characteristics of p47
Structural Features and Domains
The p47 protein contains multiple functional domains that enable its diverse interactions with partner proteins. One of the most significant structural elements of p47 is its polyglutamate motif, which serves as a crucial binding interface for other cellular proteins . This structural feature plays a determinant role in the ability of p47 to form functional complexes with proteins such as formiminotransferase cyclodeaminase (FTCD) and p97.
Research has identified that mutations in the polyglutamate motif of p47 (specifically E86K and E88K substitutions) completely abolish its binding capacity to FTCD, highlighting the essential role of this motif in protein-protein interactions . This suggests that the electrostatic properties of the polyglutamate region are critical for establishing stable associations with partner proteins.
Localization Patterns
The p47 protein exhibits a distinctive localization pattern that reflects its specialized function. Studies have revealed that p47 contains nuclear localization signals in its peptide sequence, resulting in its predominant localization to the nucleus during interphase . This localization pattern contrasts with other co-factors of p97, such as p37, which primarily localizes to the cytoplasm during interphase.
During cell division, particularly at cytokinesis, p47 redistributes to Golgi structures, where it participates in the reassembly of this organelle . This dynamic relocation indicates that p47's function is tightly regulated throughout the cell cycle, with specific activities concentrated during particular phases.
Phase of Cell Cycle | Primary Localization of p47 | Function |
---|---|---|
Interphase | Nucleus | Sequestered from membrane fusion activities |
Mitosis | Dispersed | Released for subsequent reassembly roles |
Cytokinesis | Golgi structures | Participation in Golgi reassembly |
Functional Role of p47 in Membrane Dynamics
Regulation of p97 ATPase Activity
One of the most significant functions of p47 is its potent regulatory effect on the ATPase activity of p97. Studies have demonstrated that p47 can suppress the ATPase activity of p97 by up to 85% in a dose-dependent and saturable manner . This substantial inhibitory effect suggests that p47 serves as a critical modulator of p97's enzymatic function, potentially controlling the timing and extent of ATP hydrolysis during membrane fusion events.
The regulatory relationship between p47 and p97 indicates that their interaction may function as a molecular switch that controls the energy utilization during membrane fusion processes. By suppressing ATPase activity, p47 may help to coordinate the sequential steps required for proper membrane fusion, ensuring that ATP hydrolysis occurs at the appropriate times and locations within the cell .
Role in Membrane Fusion and Organelle Assembly
The p97/p47 complex plays a crucial role in the reassembly of Golgi cisternae from mitotic Golgi fragments . This process is essential for re-establishing the functional architecture of the Golgi apparatus following cell division. Research has shown that depletion of p47 results in Golgi fragmentation at cytokinesis, highlighting its essential role in maintaining Golgi integrity .
The membrane fusion process mediated by the p97/p47 complex involves a sequence of events that includes membrane tethering, SNARE priming, and ultimately fusion of membrane components. The p47 protein functions in this pathway by mediating the binding of p97 to the Golgi t-SNARE, syntaxin 5, thereby facilitating the sequential steps required for membrane fusion .
p47 Interactions with Partner Proteins
The p97-p47 Complex
The interaction between p97 and p47 forms the core complex that drives specific membrane fusion events. This complex has been extensively characterized in rat liver cytosol, where it was initially discovered . The binding between these two proteins is specific and functionally significant, with p47 serving as both a regulator of p97's enzymatic activity and as an adapter that links p97 to other components of the membrane fusion machinery.
Research has identified specific binding domains that mediate the p97-p47 interaction. Mutations in p47 (specifically F253S) that disrupt its binding to p97 prevent the formation of functional complexes and impair membrane fusion processes . This demonstrates the essential nature of the physical association between these proteins for their cellular functions.
FTCD as a Novel p47-Binding Partner
A significant advance in understanding p47's function came with the identification of formiminotransferase cyclodeaminase (FTCD) as a novel p47-binding protein . FTCD mainly localizes to the Golgi complex and interacts with p47 through a specific mechanism involving polyglutamate motifs.
The interaction between FTCD and p47 occurs via the cyclodeaminase (CD) domain of FTCD, which binds to the polyglutamate motif of p47 . This interaction is highly specific, as demonstrated by the finding that mutations in either the polyglutamate motif of p47 (E86K, E88K) or in the polyglutamate-binding site of FTCD (R382A) abolish their ability to interact .
The FTCD-p47-p97 complex forms a larger assembly that functions in membrane tethering prior to fusion. Experimental evidence suggests that FTCD serves as a tethering factor by forming an FTCD-p97/p47-FTCD complex that bridges membranes destined for fusion . This finding reveals a previously unknown aspect of the membrane fusion mechanism mediated by p47.
Protein Complex | Components | Function |
---|---|---|
p97/p47 | p97, p47 | Core fusion machinery, ATPase regulation |
FTCD-p97/p47-FTCD | FTCD, p97, p47 | Membrane tethering prior to fusion |
p97/p47/Syntaxin 5 | p97, p47, Syntaxin 5 | SNARE engagement and membrane fusion |
SNAREs and Other Binding Partners
The p47 protein also mediates the interaction of p97 with SNARE proteins, particularly syntaxin 5, which functions as a t-SNARE (target membrane SNARE) in the Golgi apparatus . This interaction is crucial for the fusion of membranes, as SNAREs provide the mechanical force required to bring membranes into close proximity for fusion.
Interestingly, the p97/p47 pathway differs from other membrane fusion pathways in its requirement for additional factors. While both the p97/p47 and p97/p37 pathways require the ATPase activity of p97, the p97/p47 pathway specifically requires the deubiquitinating activity of VCIP135 . This suggests that the p47-mediated fusion process involves unique regulatory mechanisms that distinguish it from other membrane fusion pathways.
Physiological Significance of p47
Cell Cycle-Dependent Functions
This cell cycle-dependent regulation of p47 activity ensures that membrane fusion processes occur at the appropriate times and in the correct cellular locations. The specialized role of the p97/p47 pathway in post-mitotic reassembly contrasts with the function of the p97/p37 pathway, which operates during interphase to maintain organelle structure .
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